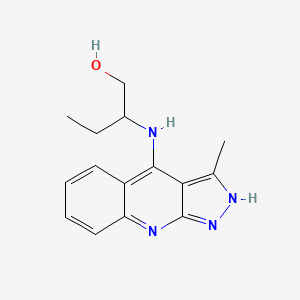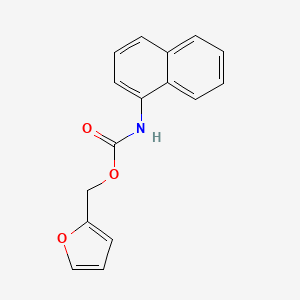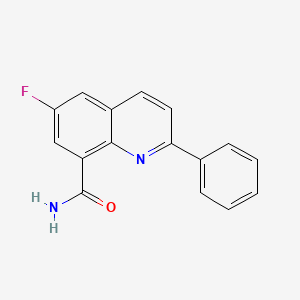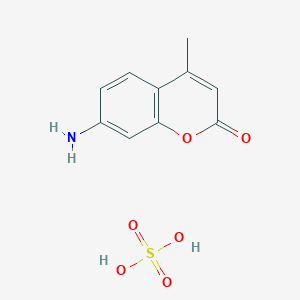![molecular formula C11H6ClFN4O B11852571 1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1082584-11-9](/img/structure/B11852571.png)
1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system containing both pyrazole and pyrimidine rings. The addition of chloro and fluoro substituents on the phenyl ring further enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Die Synthese von 1-(3-Chlor-4-fluorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on erfolgt in der Regel über mehrstufige Synthesewege. Eine gängige Methode umfasst die Cyclisierung geeigneter Vorläufer unter spezifischen Reaktionsbedingungen. Beispielsweise kann die Verbindung ausgehend von 3-Chlor-4-fluoranilin durch eine Reihe von Reaktionen synthetisiert werden, die Nitrierung, Reduktion und Cyclisierungsschritte beinhalten. Industrielle Produktionsmethoden können optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, z. B. kontrollierte Temperatur, Druck und den Einsatz von Katalysatoren.
Analyse Chemischer Reaktionen
1-(3-Chlor-4-fluorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Chlor- und Fluorsubstituenten am Phenylring können nucleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener Derivate führt.
Cyclisierung: Die Verbindung kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Systeme zu bilden.
Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind Säuren, Basen, Lösungsmittel wie Ethanol oder Dichlormethan und Katalysatoren wie Palladium oder Platin. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlor-4-fluorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und heterocyclischer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und krebshemmende Eigenschaften.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als therapeutisches Mittel bei der Behandlung verschiedener Krankheiten zu erforschen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(3-Chlor-4-fluorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. So kann sie beispielsweise die Aktivität bestimmter Kinasen oder Enzyme hemmen, die an Zellsignalisierungswegen beteiligt sind, was zu veränderten Zellreaktionen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen vom jeweiligen biologischen Kontext und der Art der Wechselwirkungen der Verbindung ab.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlor-4-fluorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(3-Chlor-4-fluorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on-Derivate: Diese Verbindungen haben ähnliche Kernstrukturen, unterscheiden sich aber in den Substituenten am Phenylring oder am Pyrazolo[3,4-d]pyrimidin-Kern.
Andere Pyrazolo[3,4-d]pyrimidin-Verbindungen: Diese Verbindungen teilen das gleiche kondensierte bicyclische System, können aber unterschiedliche Substituenten oder funktionelle Gruppen aufweisen.
Andere heterocyclische Verbindungen: Verbindungen mit anderen heterocyclischen Kernen, aber ähnlichen Substituenten können ebenfalls verglichen werden, um die einzigartigen Eigenschaften von 1-(3-Chlor-4-fluorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on hervorzuheben.
Die Einzigartigkeit von 1-(3-Chlor-4-fluorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on liegt in seiner spezifischen Kombination von Substituenten und dem Pyrazolo[3,4-d]pyrimidin-Kern, die ihm eine einzigartige chemische Reaktivität und potenzielle biologische Aktivität verleihen.
Eigenschaften
CAS-Nummer |
1082584-11-9 |
|---|---|
Molekularformel |
C11H6ClFN4O |
Molekulargewicht |
264.64 g/mol |
IUPAC-Name |
1-(3-chloro-4-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H6ClFN4O/c12-8-3-6(1-2-9(8)13)17-10-7(4-16-17)11(18)15-5-14-10/h1-5H,(H,14,15,18) |
InChI-Schlüssel |
HLCGUDLKMOVPRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N2C3=C(C=N2)C(=O)NC=N3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















